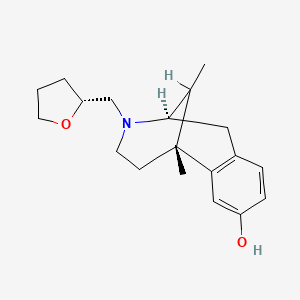

5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan

Übersicht

Beschreibung

MR-2034 ist eine chemische Verbindung, die für ihre Rolle als Kappa-Opioid-Rezeptor-Agonist bekannt ist. Es wurde für seine Fähigkeit untersucht, die Hypothalamus-Hypophysen-Nebennierenrinden-Achse zu stimulieren, die eine entscheidende Rolle bei der Reaktion des Körpers auf Stress spielt . Die chemische Formel der Verbindung lautet C19H29NO2, und sie hat ein Molekulargewicht von 303,446 .

Herstellungsmethoden

Die genaue synthetische Route und die Reaktionsbedingungen sind proprietär und erfordern oft eine kundenspezifische Synthese . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Verbindung wird typischerweise in Forschungslaboren unter kontrollierten Bedingungen synthetisiert.

Vorbereitungsmethoden

The exact synthetic route and reaction conditions are proprietary and often require custom synthesis . Industrial production methods are not widely documented, but the compound is typically synthesized in research laboratories under controlled conditions.

Analyse Chemischer Reaktionen

MR-2034 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Übliche Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

MR-2034 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Kappa-Opioid-Rezeptor-Agonisten zu untersuchen.

Biologie: Es wird verwendet, um die Rolle der Hypothalamus-Hypophysen-Nebennierenrinden-Achse bei der Stressreaktion zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Schmerzen und stressbedingten Erkrankungen.

Industrie: Es wird bei der Entwicklung neuer Pharmazeutika und chemischer Produkte eingesetzt.

Wirkmechanismus

MR-2034 übt seine Wirkungen aus, indem es an Kappa-Opioid-Rezeptoren bindet, die Teil der Opioid-Rezeptor-Familie sind. Diese Bindung stimuliert die Hypothalamus-Hypophysen-Nebennierenrinden-Achse, was zur Freisetzung von Corticotropin-Releasing-Hormon, Adrenocorticotrop-Hormon und Corticosteron führt . Die Wirkungen der Verbindung werden sowohl durch CRH-abhängige als auch durch CRH-unabhängige Mechanismen vermittelt .

Wirkmechanismus

MR-2034 exerts its effects by binding to kappa-opioid receptors, which are part of the opioid receptor family. This binding stimulates the hypothalamic-pituitary-adrenal axis, leading to the release of corticotrophin-releasing hormone, adrenocorticotropic hormone, and corticosterone . The compound’s effects are mediated through both CRH-dependent and CRH-independent mechanisms .

Vergleich Mit ähnlichen Verbindungen

MR-2034 ist einzigartig in seiner Fähigkeit, die Hypothalamus-Hypophysen-Nebennierenrinden-Achse durch Aktivierung des Kappa-Opioid-Rezeptors zu stimulieren. Ähnliche Verbindungen umfassen:

U50,488: Ein weiterer Kappa-Opioid-Rezeptor-Agonist, der für seine analgetischen Eigenschaften bekannt ist.

Dynorphin: Ein endogenes Peptid, das als Kappa-Opioid-Rezeptor-Agonist wirkt.

Nalfurafin: Ein synthetischer Kappa-Opioid-Rezeptor-Agonist, der zur Behandlung von Pruritus eingesetzt wird.

MR-2034 zeichnet sich durch seine spezifische molekulare Struktur und seine starken Auswirkungen auf die Hypothalamus-Hypophysen-Nebennierenrinden-Achse aus .

Eigenschaften

IUPAC Name |

(1R,9R)-1,13-dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13?,16-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKLXMMOJZHSCB-SENCRUMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2CC3=C([C@@]1(CCN2C[C@H]4CCCO4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972735 | |

| Record name | 6,11-Dimethyl-3-[(oxolan-2-yl)methyl]-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57236-85-8 | |

| Record name | MR 2034 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057236858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dimethyl-3-[(oxolan-2-yl)methyl]-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

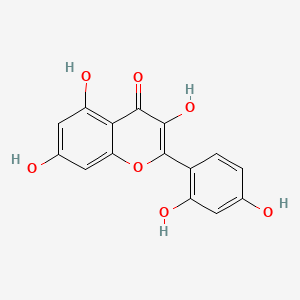

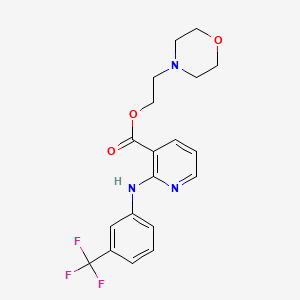

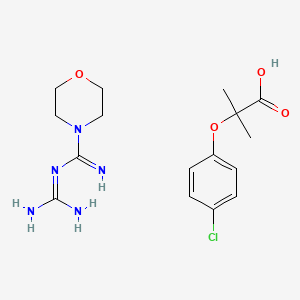

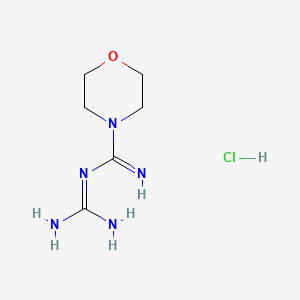

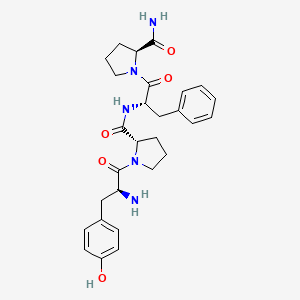

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.